molecular formula C22H21ClN4O3 B2363834 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1206995-19-8

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2363834
CAS No.: 1206995-19-8
M. Wt: 424.89
InChI Key: OTBJOUVUHASSCC-UHFFFAOYSA-N
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Description

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H21ClN4O3 and its molecular weight is 424.89. The purity is usually 95%.
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Biological Activity

The compound 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological properties, focusing on anticancer activity and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN3O3C_{19}H_{20}ClN_3O_3. It features a quinazoline core linked to an oxadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing oxadiazole and quinazoline derivatives exhibit significant anticancer properties. The presence of the 1,2,4-oxadiazole ring is particularly noteworthy as it has been associated with various biological activities including cytotoxicity against cancer cell lines.

Case Studies:

  • In Vitro Studies: A study evaluating the cytotoxic effects of similar oxadiazole derivatives showed that compounds demonstrated varying degrees of activity against multiple cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The results indicated that modifications in the chemical structure significantly influenced cytotoxicity levels .
  • Mechanism of Action: The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Compounds with long fatty acid chains have shown enhanced retention and accumulation in cancer cells, increasing their efficacy .

Other Biological Activities

In addition to anticancer properties, oxadiazole derivatives have been reported to exhibit:

  • Antimicrobial Activity: Several studies have highlighted the antibacterial and antifungal properties of oxadiazole derivatives, suggesting their potential as therapeutic agents against infections .
  • Anti-inflammatory Effects: Some derivatives have been noted for their ability to reduce inflammation markers in various biological models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds. Key factors influencing activity include:

  • Substituents on the Oxadiazole Ring: The presence of electron-withdrawing or electron-donating groups can significantly alter biological activity.
  • Chain Length and Saturation: Longer and unsaturated chains tend to enhance drug accumulation in target cells due to improved membrane permeability .

Data Summary

Compound NameMolecular FormulaBiological ActivityIC50 (µM)
This compoundC19H20ClN3O3Anticancer (MDA-MB-231)TBD
1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanoneC10H7ClN2O2Anticancer (HeLa)5.0
2-(5-(benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenolC14H11N3O3SAnticancer (MCF-7)1.8

Properties

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3/c1-2-3-6-13-26-21(28)17-7-4-5-8-18(17)27(22(26)29)14-19-24-20(25-30-19)15-9-11-16(23)12-10-15/h4-5,7-12H,2-3,6,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBJOUVUHASSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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